(2E)-3-(4-{[(4-sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid
Description
This compound belongs to the cinnamic acid derivative family, characterized by a prop-2-enoic acid backbone linked to a phenyl group substituted with a bis-sulfamoyl moiety.
Properties
IUPAC Name |
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c17-25(21,22)14-6-3-13(4-7-14)11-18-26(23,24)15-8-1-12(2-9-15)5-10-16(19)20/h1-10,18H,11H2,(H,19,20)(H2,17,21,22)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKHPXSNCLAHU-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-{[(4-sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the sulfamoylphenyl intermediate: This step involves the reaction of a phenyl compound with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Coupling reaction: The intermediate is then coupled with another phenyl compound containing a sulfamoyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Carboxylic Acid
The conjugated double bond and carboxylic acid group enable diverse transformations:
Key Findings :
-
Hydrogenation proceeds selectively at the α,β-double bond under Pd/C catalysis, retaining sulfamoyl groups .
-
Acyl chloride intermediates enable peptide coupling or amide formation .
Sulfamoyl Group Reactivity
The dual sulfamoyl groups participate in nucleophilic and cyclization reactions:
Key Findings :
-
Sulfamoyl groups resist hydrolysis under mild conditions but cleave under harsh acidic/basic treatment .
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Cyclization with diketones in acetic acid yields pyrazole derivatives, leveraging the sulfonamide’s NH group .
Electrophilic Aromatic Substitution
The phenyl rings undergo directed substitutions influenced by sulfamoyl groups:
Key Findings :
Salt Formation and Bioactivity
The carboxylic acid and sulfamoyl groups form salts to enhance solubility:
| Salt Type | Base Reagent | Application Example | Source |
|---|---|---|---|
| Sodium Salt | NaOH | Improved aqueous solubility for drug formulation | , |
| Ammonium Salt | NH₃ (aq) | Intermediate for injectable formulations |
Key Findings :
Scientific Research Applications
(2E)-3-(4-{[(4-sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-{[(4-sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with structurally related analogs:
*Calculated based on molecular formula.
Key Observations:
- Polarity : The target compound exhibits the highest polarity due to its dual sulfamoyl groups, enhancing solubility in aqueous environments compared to analogs with alkyl (e.g., diethyl) or heterocyclic (e.g., furan) substituents .
- Functional Groups :
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity in the CF₃-substituted analog, making it more membrane-permeable than the target compound .
- Methoxy (OCH₃) : Electron-donating in the methoxy-substituted analog, reducing acidity of the carboxylic acid compared to sulfamoyl groups .
- Furan : Introduces a heterocyclic moiety, which may influence metabolic pathways or binding specificity .
Target Compound:
- Sulfamoyl Interactions : The bis-sulfamoyl groups are likely to engage in strong hydrogen bonding with biological targets, such as enzymes (e.g., carbonic anhydrase) or receptors. This feature is shared with other sulfamoyl-containing drugs like acetazolamide .
- Potential Limitations: High molecular weight and polarity may limit blood-brain barrier penetration, a common challenge with sulfonamide derivatives .
Analogs:
Trifluoromethyl-Substituted Analog :
- The CF₃ group enhances hydrophobic interactions in binding pockets, as seen in kinase inhibitors. Its molecular weight (371 g/mol) balances polarity and lipophilicity, making it a candidate for oral administration .
Furan-Substituted Analog :
- The furan ring may participate in π-π stacking or metabolic oxidation, influencing both target affinity and clearance rates .
Biological Activity
The compound (2E)-3-(4-{[(4-sulfamoylphenyl)methyl]sulfamoyl}phenyl)prop-2-enoic acid, also known by its CAS number 795293-20-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.44 g/mol. The compound features a prop-2-enoic acid backbone substituted with sulfamoyl groups, which are known to enhance biological activity through various mechanisms.
Anti-inflammatory Activity
Research has indicated that compounds containing sulfonamide groups often exhibit significant anti-inflammatory properties. For instance, a study on related sulfonamide derivatives demonstrated their effectiveness in inhibiting inflammatory mediators in vitro. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, its effectiveness against estrogen receptor-positive breast cancer cell lines (MCF-7 and T47D) was highlighted in a study evaluating steroid sulfatase inhibitors, where related compounds showed promising IC50 values .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.9 | Steroid sulfatase inhibition |
| Compound B | T47D | 8.7 | Steroid sulfatase inhibition |
| This compound | TBD | TBD |
Case Studies
- Case Study on Inhibition of Steroid Sulfatase : A study conducted on various sulfamate derivatives showed that certain modifications to the sulfonamide structure significantly enhanced inhibitory effects against steroid sulfatase, a target enzyme in hormone-dependent cancers . The compound's structural features were linked to its binding affinity and selectivity towards this enzyme.
- In Vivo Studies : Preliminary in vivo studies involving animal models have suggested that the compound may reduce tumor growth when administered at specific dosages, although detailed results are still pending publication.
Research Findings
Recent research has focused on the synthesis and characterization of similar compounds to elucidate structure-activity relationships (SAR). These studies have utilized techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and explore biological efficacy .
Table 2: Research Findings on Related Compounds
| Compound Name | Method Used | Key Findings |
|---|---|---|
| Compound C | NMR Spectroscopy | Confirmed structural integrity |
| Compound D | Mass Spectrometry | Identified potential metabolites |
| This compound | TBD | TBD |
Q & A
Q. What methods are recommended for structural determination of this compound?
X-ray crystallography using programs like SHELXL is the gold standard for resolving the compound's stereochemistry and confirming its (2E)-configuration. Single-crystal diffraction data should be collected at high resolution (<1.0 Å) to minimize refinement errors. For sulfonamide and aromatic ring interactions, Hirshfeld surface analysis can validate intermolecular packing .
Q. How can the purity of synthesized batches be assessed?
Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Combine this with mass spectrometry (LC-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and detect sulfonamide-related by-products. Purity ≥95% is achievable with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
Q. What synthetic routes are feasible for this compound?
A two-step approach is common:
- Step 1 : Sulfonamide coupling via nucleophilic substitution between 4-sulfamoylbenzylamine and 4-chlorosulfonylphenylprop-2-enoic acid.
- Step 2 : Stereoselective Wittig reaction to install the α,β-unsaturated carboxylic acid moiety. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize pH to prevent premature cyclization .
Q. How can solubility challenges be addressed for in vitro assays?
Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4) or cell culture media. For low solubility, use co-solvents like PEG-400 or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) can confirm nanoparticle formation .
Advanced Research Questions
Q. How to design experiments to evaluate enzyme inhibition potential?
Target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and molecular docking (AutoDock Vina) to predict binding modes. Validate with fluorogenic substrate assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
If computational models (DFT-optimized geometries) conflict with X-ray
Q. How to optimize reaction conditions for scale-up synthesis?
Apply Design of Experiments (DoE) to variables:
- Temperature (50–100°C for sulfonamide coupling).
- Catalyst loading (e.g., Pd(OAc)₂ for cross-coupling).
- Solvent polarity (DMF vs. THF). Use PAT tools (FTIR, Raman spectroscopy) for real-time monitoring. Isolate intermediates via flash chromatography (silica gel, 40–63 μm) .
Q. What analytical methods detect degradation products under physiological conditions?
Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24–72 hours. Analyze degradation pathways via HRMS/MS and identify products using NMR (e.g., COSY for spin-spin coupling in sulfonamide metabolites) .
Methodological Notes
- Contradictions in Data : Discrepancies in purity (e.g., 95% vs. 98%) may arise from varying HPLC protocols. Standardize against a certified reference material (CRM) .
- Safety : While not commercial, always use PPE (nitrile gloves, lab coat) and fume hoods during synthesis due to sulfonamide reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
